DL-ASPARTIC ACID (3-13C)
Description
Significance of Stable Isotope Tracers in Biochemistry and Systems Biology
Stable isotope tracers are non-radioactive isotopes that can be incorporated into molecules to track their journey through biological systems. silantes.com Their use has revolutionized metabolic research by providing a means to follow the fate of specific atoms through complex networks of biochemical reactions. silantes.comspringernature.com Unlike radioactive isotopes, stable isotopes are safe for use in a wide range of experimental systems, including in human subjects. nih.gov
The primary advantage of using stable isotope-labeled compounds lies in their ability to be distinguished from their naturally occurring, unlabeled counterparts by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. silantes.comnih.gov This allows researchers to precisely quantify the incorporation of the labeled atoms into various metabolites, providing invaluable data on the activity of different metabolic pathways. springernature.com This approach, often referred to as stable isotope-resolved metabolomics (SIRM), enables the unambiguous tracking of individual atoms through compartmentalized metabolic networks. nih.gov
The application of stable isotope tracers has significantly advanced our understanding of:
Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions within a cell or organism. frontiersin.orgnih.gov
Pathway Elucidation: Identifying and characterizing novel or alternative metabolic pathways. plos.org
Disease Mechanisms: Investigating metabolic dysregulation in diseases such as cancer and diabetes. nih.govd-nb.info
Drug Development: Assessing the impact of therapeutic agents on cellular metabolism. nih.gov
Fundamental Role of Aspartate in Central Carbon and Nitrogen Metabolism
Aspartate, a non-essential amino acid, occupies a central position in cellular metabolism, acting as a crucial link between carbon and nitrogen metabolism. mdpi.comencyclopedia.pub It serves as a building block for proteins and a precursor for the biosynthesis of other essential molecules. mdpi.comencyclopedia.pub
Key metabolic roles of aspartate include:
Amino Acid Synthesis: Aspartate is a precursor for the synthesis of several other amino acids, including methionine, threonine, lysine, and isoleucine. mdpi.comencyclopedia.pub
Nucleotide Synthesis: The nitrogen atom of aspartate is a key component in the synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides, the building blocks of DNA and RNA. researchgate.net
TCA Cycle Intermediate: Aspartate can be readily converted to and from oxaloacetate, an intermediate of the tricarboxylic acid (TCA) cycle, a central hub of cellular respiration. mdpi.com This connection allows aspartate to fuel the TCA cycle or be synthesized from its intermediates.
Nitrogen Transport: In many organisms, aspartate and its derivative, asparagine, play a vital role in the transport and storage of nitrogen. encyclopedia.pubfrontiersin.org
Specific Advantages of Carbon-13 Labeling at the C3 Position for Metabolic Elucidation
The strategic placement of the carbon-13 label at the C3 position of DL-aspartic acid offers distinct advantages for tracing specific metabolic transformations. When DL-ASPARTIC ACID (3-13C) is introduced into a biological system, the labeled C3 carbon can be tracked as it is incorporated into various downstream metabolites.
The journey of the 13C label from the C3 position of aspartate provides specific insights into:
TCA Cycle Dynamics: The conversion of aspartate to oxaloacetate and its subsequent entry into the TCA cycle will lead to the appearance of the 13C label in specific positions of TCA cycle intermediates like fumarate (B1241708), malate (B86768), and citrate (B86180). mdpi.comnih.gov The pattern of labeling in these molecules can reveal the direction and rate of flux through the cycle.
Gluconeogenesis: In tissues capable of gluconeogenesis, the carbon skeleton of aspartate can be used to synthesize glucose. Tracking the 13C from the C3 position can help quantify the contribution of aspartate to glucose production. researchgate.net
Amino Acid Metabolism: The transamination of aspartate to form other amino acids will transfer the carbon backbone, including the labeled C3 atom. This allows for the study of the interconnectedness of amino acid biosynthetic pathways.
The analysis of the distribution of the 13C label is typically performed using mass spectrometry, which can differentiate between molecules with and without the heavy isotope. frontiersin.orgshimadzu.com Tandem mass spectrometry (MS/MS) can further pinpoint the exact location of the 13C atom within a metabolite, providing even greater detail about the metabolic transformations that have occurred. frontiersin.org
Table 1: Applications of DL-ASPARTIC ACID (3-13C) in Metabolic Research
| Research Area | Specific Application | Analytical Technique(s) |
| Central Carbon Metabolism | Measuring TCA cycle flux and anaplerotic contributions. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Amino Acid Metabolism | Tracing the conversion of aspartate to other amino acids. | MS, NMR |
| Gluconeogenesis | Quantifying the contribution of aspartate to glucose synthesis. | MS, NMR |
| Cancer Metabolism | Investigating altered metabolic pathways in cancer cells. | 13C-Metabolic Flux Analysis (13C-MFA) |
| Neurobiology | Studying neurotransmitter synthesis and metabolism in the brain. | NMR Spectroscopy |
Properties
Molecular Weight |
134.10 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Methodological Frameworks for 13c Tracer Studies Utilizing Dl Aspartic Acid 3 13c
Isotopic Labeling Strategies for Research Applications
The design of an isotopic labeling experiment is foundational to its success. The choice of labeling strategy dictates the type of information that can be obtained and the resolution at which metabolic fluxes can be determined.
Principles of Uniform versus Site-Specific ¹³C Labeling
Isotopic labeling can be broadly categorized into two main approaches: uniform and site-specific (or position-specific) labeling. semanticscholar.org
Site-Specific Labeling: This strategy involves labeling only one or a few specific atomic positions within a molecule. semanticscholar.org DL-ASPARTIC ACID (3-¹³C) is a prime example, with the ¹³C isotope exclusively at the C-3 position. medchemexpress.com This targeted approach simplifies spectral analysis and, crucially, allows researchers to probe specific enzymatic reactions or pathways. wikipedia.org By tracking the position of the label in product molecules, one can deduce the metabolic route taken. For instance, observing the ¹³C label from [3-¹³C]-Aspartate in subsequent metabolites can provide unambiguous evidence of the activity of specific enzymes that act on that part of the carbon backbone. mdpi.com
Table 1: Comparison of Uniform and Site-Specific Labeling Strategies
| Feature | Uniform Labeling (e.g., [U-¹³C]-Aspartate) | Site-Specific Labeling (e.g., DL-ASPARTIC ACID (3-¹³C)) |
|---|---|---|
| Definition | All carbon atoms are ¹³C isotopes. nih.gov | Only specific, predefined carbon atoms are ¹³C isotopes. semanticscholar.org |
| Primary Use | General metabolic flux analysis, tracking overall substrate incorporation. nih.gov | Tracing specific metabolic pathways, determining enzyme activity. wikipedia.org |
| NMR Complexity | High; extensive ¹³C-¹³C couplings can cause signal overlap and line broadening. sigmaaldrich.com | Low; simplified spectra with less complex couplings. nih.gov |
| Information Yield | Provides a global view of metabolism. | Yields precise information about specific reaction steps. mdpi.com |
Biosynthetic and Chemical Labeling Approaches for Aspartate Derivatives
The synthesis of isotopically labeled compounds like aspartate derivatives can be achieved through two primary routes: biosynthesis and chemical synthesis.
Biosynthetic Labeling: This approach leverages the metabolic machinery of microorganisms or cell cultures to produce the desired labeled compound. sigmaaldrich.com Cells are grown on a medium containing a simple, ¹³C-labeled precursor, such as [1-¹³C]-glucose or [2-¹³C]-glucose. nih.gov The organism's enzymes then process this precursor, incorporating the ¹³C label into various metabolites, including aspartate. researchgate.net By choosing a specific labeled precursor and, in some cases, using genetically modified microbial strains (e.g., an E. coli mutant), researchers can direct the label to specific positions within the target molecule. nih.govresearchgate.net This method is often cost-effective for producing uniformly or selectively labeled proteins and metabolites. sigmaaldrich.com
Chemical Synthesis: For precise, site-specific labeling that may not be achievable through biosynthesis, chemical synthesis is the preferred method. This involves multi-step organic synthesis pathways where a ¹³C-labeled building block is introduced at a specific point in the reaction sequence to create the final product with the label in the desired position. semanticscholar.org For example, the synthesis of DL-ASPARTIC ACID (3-¹³C) would involve a synthetic route that specifically introduces a ¹³C atom at what will become the C-3 position of the aspartic acid molecule. While often more complex and expensive, this method provides complete control over the isotopic labeling pattern.
Considerations for Isotopic Enrichment and Positional Specificity in Tracer Design
The effectiveness of a ¹³C-tracer study hinges on careful consideration of isotopic enrichment and positional specificity. researchgate.net
Isotopic Enrichment: This refers to the percentage of molecules in a sample that contain the ¹³C label. wikipedia.org While high enrichment (e.g., 99%) is common, experiments can be designed with specific enrichment levels. For instance, some techniques like Isotopic Ratio Outlier Analysis (IROA) use mixtures of low (e.g., 5%) and high (e.g., 95%) ¹³C-labeled populations to differentiate biological signals from artifacts in mass spectrometry. frontiersin.org The choice of enrichment level depends on the analytical sensitivity of the detection method and the specific biological question. humankinetics.com
Positional Specificity: The choice of which carbon to label is critical. A tracer like DL-ASPARTIC ACID (3-¹³C) is designed to answer specific questions about pathways involving the C-3 carbon of aspartate. The metabolism of aspartate is central to many processes, including the TCA cycle and amino acid biosynthesis. nih.gov For example, tracking the ¹³C from the C-3 position can help quantify the flux through anaplerotic pathways, such as the one mediated by pyruvate (B1213749) carboxylase, which produces oxaloacetate (a direct precursor to aspartate). nih.gov The unique position of the label allows for the deconvolution of complex metabolic networks, providing insights that would be obscured if a uniformly labeled tracer were used. mdpi.combiorxiv.org
Advanced Analytical Techniques for ¹³C Detection and Quantification
Once a ¹³C-labeled tracer has been introduced into a biological system, sophisticated analytical techniques are required to detect and quantify the incorporation of the ¹³C isotope into various metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for analyzing ¹³C-labeled samples. It is non-destructive and provides unambiguous identification of compounds and their labeled positions within a complex mixture. nih.gov Unlike mass spectrometry, which primarily provides information on the number of labeled atoms in a molecule (isotopologue distribution), NMR can directly distinguish between different labeled positions (isotopomer distribution). mdpi.comacs.org
The primary challenge with ¹³C NMR is its inherently low sensitivity due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus compared to protons (¹H). magritek.commagritek.com However, in tracer studies using highly enriched compounds, this limitation is overcome. Various NMR techniques, including polarization transfer from ¹H to ¹³C, are used to enhance signal sensitivity. magritek.comnih.gov
High-resolution ¹³C NMR is the gold standard for determining Positional Isotopic Enrichment (PIE), which is the ¹³C enrichment at a specific atomic site. The large chemical shift dispersion in ¹³C NMR means that each carbon atom in a molecule like aspartate has a distinct resonance frequency, allowing for clear identification and quantification. magritek.comsci-hub.se
When DL-ASPARTIC ACID (3-¹³C) is metabolized, the ¹³C label is transferred to other molecules. By acquiring a high-resolution ¹³C NMR spectrum of the cell extract, researchers can identify the product metabolites and, crucially, determine which of their carbon atoms have become labeled. For example, in studies of cerebral metabolism, the flow of ¹³C from labeled glucose into the C3 and C4 positions of glutamate (B1630785) and the C3 position of aspartate has been observed and quantified over time using localized ¹³C NMR spectroscopy. nih.gov
The intensity of the NMR signal corresponding to a specific carbon position is directly proportional to its concentration. magritek.commagritek.com By comparing the signal intensity of a labeled carbon to that of its unlabeled counterpart or a known internal standard, the PIE can be calculated with high accuracy. This quantitative data is essential for building and validating metabolic flux models. nih.gov The ability to resolve and quantify individual carbon positions makes high-resolution ¹³C NMR indispensable for leveraging the full potential of site-specific tracers like DL-ASPARTIC ACID (3-¹³C).
Table 2: Representative ¹³C NMR Chemical Shifts for L-Aspartic Acid This table provides typical chemical shift values for the carbon atoms in L-Aspartic Acid in an aqueous solution. The exact values can vary slightly based on pH, temperature, and solvent.
| Carbon Atom | Chemical Shift (δ) in ppm |
|---|---|
| C1 (α-carboxyl) | ~179.2 |
| C2 (α-carbon) | ~53.2 |
| C3 (β-carbon) | ~37.9 |
| C4 (β-carboxyl) | ~176.5 |
Source: Data compiled from publicly available spectral databases. researchgate.nethmdb.ca
Detection and Interpretation of Homonuclear ¹³C-¹³C Coupling for Isotopomer Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for determining the structure and dynamics of molecules. In the context of ¹³C-tracer studies, it is particularly valuable for its ability to resolve positional isotopomers. When a metabolite becomes enriched with multiple ¹³C atoms in adjacent positions, a phenomenon known as homonuclear ¹³C-¹³C coupling (or J-coupling) occurs. This coupling results in the splitting of NMR signals into distinct multiplet patterns.
The detection and interpretation of these multiplets are fundamental to isotopomer analysis. For instance, in studies of brain metabolism using ¹³C-labeled glucose, the resulting glutamate and aspartate molecules can incorporate ¹³C at various positions. The observation of multiplets due to ¹³C-¹³C coupling between adjacent carbons, such as the C3 and C4 positions of glutamate, provides direct evidence of the molecule's labeling pattern. scispace.comnih.gov The analysis of these coupling patterns allows for the quantification of different isotopomers, which in turn reflects the activity of specific metabolic pathways, like the TCA cycle. scispace.com
Specialized NMR experiments, such as those designed to suppress these ¹³C-¹³C couplings, can also be employed to obtain accurate chemical shift anisotropy (CSA) powder patterns, which are sensitive to molecular conformation. meihonglab.com However, for metabolic flux analysis, the presence and pattern of these J-couplings are the key source of information, revealing which bonds were formed or broken during metabolic processing.
Applications in In Vitro, Ex Vivo, and Select In Vivo (Non-Human) Systems
The versatility of DL-ASPARTIC ACID (3-¹³C) and other stable isotope tracers allows for their application across a range of biological systems, from isolated cells to whole organisms. nih.gove-acnm.orge-acnm.org
In Vitro Applications:
Cell Cultures: ¹³C-labeled substrates are widely used in cultured cells to study the metabolic reprogramming characteristic of diseases like cancer. nih.gov For example, ¹³C-glucose and ¹³C-glutamine tracers are used to measure metabolic fluxes through glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle in tumor cell lines. nih.gov
Microorganisms: Studies in microorganisms such as the cyanobacterium Synechocystis sp. PCC 6803 utilize positional isotopologue analysis of aspartate to differentiate between the activities of key carbon fixation enzymes like PEPC and RuBisCO. biorxiv.orgresearchgate.net Similarly, ¹³C tracer-based metabolomics in the methanogenic archaeon Methanothermobacter thermautotrophicus has been used to elucidate its central carbon metabolism. oup.comnih.govresearchgate.net
Ex Vivo Applications:
Tissue Slices: This approach involves studying metabolism in intact tissue maintained in a viable state outside the organism. A notable application is the use of global ¹³C tracing in human liver tissue slices to map metabolic pathways. diva-portal.org This method has confirmed known liver functions and revealed unexpected activities, such as de novo creatine (B1669601) synthesis. diva-portal.org Such ex vivo systems allow for detailed metabolic flux analysis in human tissues under controlled experimental conditions. diva-portal.org
In Vivo (Non-Human) Applications:
Animal Models: Stable isotope tracers are administered to living organisms, typically rodent models, to study systemic metabolism. mdpi.com For example, following the administration of ¹³C-labeled glucose to rats, the incorporation of the label into brain amino acids like N-acetyl aspartate (NAA) and glutathione (B108866) (GSH) can be tracked over time using in vivo ¹³C NMR. nih.gov This allows for the non-invasive determination of the turnover rates of these important neurochemicals. nih.gov Such studies have been crucial in understanding brain energy metabolism and the dynamic nature of metabolite pools. mdpi.comnih.gov
Mass Spectrometry (MS)-Based Approaches
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. In ¹³C-tracer studies, MS is used to determine the mass isotopomer distribution of metabolites, which refers to the relative abundance of molecules with different numbers of ¹³C atoms. This information is critical for calculating metabolic fluxes.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Derivatization and Analysis
GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like amino acids, a chemical derivatization step is required to increase their volatility.
Derivatization: Common methods for amino acids include trimethylsilylation and tert-butyldimethylsilylation (tBDMS). biorxiv.orgresearchgate.net For instance, amino acids can be analyzed as their tBDMS derivatives, which show good chromatographic properties and produce characteristic fragmentation patterns. researchgate.netshimadzu.com
Analysis: After separation by GC, the derivatized metabolites enter the mass spectrometer. Electron impact (EI) ionization is often used, which generates fragment ions. shimadzu.com Analyzing the mass shifts in these fragments between unlabeled and ¹³C-labeled samples allows for the determination of which carbon atoms from the original molecule are present in each fragment. biorxiv.orgresearchgate.net This positional information is invaluable for flux analysis. biorxiv.orgresearchgate.netshimadzu.com For example, by analyzing specific fragments of derivatized aspartate, it is possible to determine the fractional ¹³C enrichment at each of its four carbon positions. biorxiv.orgresearchgate.net
| Carbon Position | Mean Accuracy Deviation (E¹³C) | Precision (Standard Deviation) |
|---|---|---|
| C1 | < 1% | < 2.5% |
| C2 | < 1% | < 2.5% |
| C3 | < 1% | < 2.5% |
| C4 | < 1% | < 2.5% |
This table summarizes findings from a study validating a GC-MS method for positional isotopologue analysis of aspartate. biorxiv.org The data demonstrates that the method can determine the ¹³C enrichment at all four carbon positions with high accuracy and precision.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Isotopomer Resolution
LC-MS/MS has emerged as a powerful alternative and complementary technique to GC-MS, particularly for the analysis of non-volatile and thermally labile compounds without the need for derivatization.
Comprehensive Analysis: LC-MS/MS methods have been developed that can report on all 16 aspartate and 32 glutamate isotopomers, requiring significantly less sample material than NMR. nih.gov This high sensitivity and comprehensive coverage are particularly advantageous for in vivo studies where sample amounts may be limited. nih.gov
Methodology: These methods often utilize tandem mass spectrometry (MS/MS) for targeted analysis of metabolites. nih.gov By using techniques like selected reaction monitoring (SRM), where a specific precursor ion is selected and fragmented to produce a specific product ion, researchers can quantify the incorporation of heavy atoms like ¹³C and ¹⁵N into polar metabolites. nih.gov The use of uniformly labeled internal standards helps to ensure accuracy and minimize matrix effects. nih.gov
Tandem Mass Spectrometry for Fragmentation Pattern Elucidation and Pathway Discrimination
Tandem mass spectrometry (MS/MS) is crucial for obtaining positional labeling information, which significantly enhances the resolution of metabolic flux analysis. frontiersin.orgnih.gov
Fragmentation Analysis: In an MS/MS experiment, a specific parent ion (e.g., the molecular ion of labeled aspartate) is isolated and then fragmented by collision-induced dissociation. The resulting daughter (or product) ions are then analyzed. By comparing the fragmentation patterns of labeled and unlabeled compounds, and by using selectively labeled standards, the carbon atom arrangement of the fragments can be deduced. biorxiv.orgnih.gov
Capillary Electrophoresis-Mass Spectrometry (CE-MS) in Tracer-Based Metabolomics
CE-MS is a highly efficient separation technique that is particularly well-suited for the analysis of polar and charged metabolites, such as underivatized amino acids. oup.comnih.govresearchgate.netuniversiteitleiden.nl
Essential Aspects of Sample Preparation and Analytical Quality Control
Sample Preparation:
The preparation of biological samples for analysis is a multi-step process that must be carefully optimized to ensure quantitative recovery of metabolites and prevent isotopic fractionation. A typical workflow involves quenching of metabolic activity, extraction of metabolites, and derivatization for analysis.
Quenching and Metabolite Extraction: To halt enzymatic activity and preserve the in vivo metabolic state, rapid quenching is essential. This is often achieved by flash-freezing cells or tissues in liquid nitrogen. oup.com Following quenching, metabolites are extracted. The choice of extraction solvent is critical and depends on the polarity of the target metabolites. For hydrophilic amino acids like aspartate, a common solvent system is a mixture of methanol, water, and often a weak acid like formic acid. creative-proteomics.com For broader metabolome analysis, a two-phase extraction using a chloroform-methanol-water system can separate polar and non-polar metabolites. ucdavis.edu
Protein Hydrolysis: When the goal is to analyze the labeling of proteinogenic amino acids, a protein hydrolysis step is required to release individual amino acids from the protein structure. ucdavis.eduacs.org The most common method is acid hydrolysis, typically using 6 M hydrochloric acid at elevated temperatures (e.g., 110-150°C) for a defined period. ucdavis.edualexandraatleephillips.com It is important to note that acid hydrolysis converts asparagine to aspartic acid, which must be considered in the experimental design. ucdavis.edu
Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), volatile derivatives of the amino acids must be created. alexandraatleephillips.com This chemical modification decreases the polarity of the analytes, making them suitable for GC separation. alexandraatleephillips.com Common derivatization agents for amino acids include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and N-acetyl-alkoxycarbonyl esters. alexandraatleephillips.comshimadzu.com The choice of derivatization method can influence fragmentation patterns in the mass spectrometer, which is a key consideration for positional isotope analysis. researchgate.netmdpi.com For instance, tert-butyldimethylsilylation (TBDMS) has been successfully used to measure the complete isotopomer distribution of aspartate. mdpi.com
Analytical Quality Control (QC):
Rigorous QC is necessary to ensure the accuracy and precision of the labeling measurements. nih.gov
Internal Standards: Isotope-labeled internal standards are crucial for correcting variations in sample processing and instrument response. creative-proteomics.com For instance, fully ¹³C-labeled biomass from organisms like Pichia pastoris can serve as a complex internal standard to validate the accuracy of carbon isotopologue distributions (CIDs) across a range of metabolites. nih.gov
Method Validation: The analytical method must be validated for linearity, accuracy, and precision. This can be achieved by analyzing standard mixtures of known isotopic composition, including positional labeled standards like [1-¹³C], [2-¹³C], and [3-¹³C] aspartic acid. researchgate.netbiorxiv.org Comparing measured isotopologue distributions to theoretical values helps to identify and correct for analytical biases. mdpi.com
Blanks and Matrix Effects: Procedural blanks must be analyzed to check for contamination introduced during sample preparation. nih.gov Additionally, the sample matrix (the collection of all other molecules in the sample) can interfere with the analysis, a phenomenon known as the matrix effect. This can be assessed by spiking known amounts of standards into the sample matrix. creative-proteomics.com
A summary of common sample preparation steps is provided in the table below.
| Step | Objective | Common Methods | Key Considerations |
|---|---|---|---|
| Metabolism Quenching | Instantly stop all enzymatic reactions to preserve the metabolic state. | Flash-freezing in liquid nitrogen; cold solvent quenching. | Speed is critical to prevent metabolic changes post-sampling. |
| Metabolite Extraction | Isolate metabolites from the cellular matrix. | Acidic methanol/water for polar metabolites; Chloroform/methanol for broad coverage. creative-proteomics.com | Solvent choice depends on the target metabolites' properties. |
| Protein Hydrolysis (if applicable) | Release individual amino acids from proteins. | Acid hydrolysis (e.g., 6 M HCl, 110-150°C). ucdavis.edualexandraatleephillips.com | Can cause degradation of certain amino acids (e.g., tryptophan) and deamidation of others (e.g., asparagine to aspartate). ucdavis.eduacs.org |
| Derivatization (for GC-MS) | Increase volatility of amino acids for gas chromatography. | Silylation (e.g., using MTBSTFA or TMS). shimadzu.comresearchgate.net | Choice of reagent affects fragmentation and analytical sensitivity. alexandraatleephillips.com |
Data Acquisition and Processing for 13C Labeling Studies
Following sample preparation, the isotopic composition of aspartate and other relevant metabolites is measured, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. springernature.com The resulting data must then be processed to determine the distribution of the ¹³C label.
Data Acquisition:
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for analyzing ¹³C labeling in amino acids due to its high sensitivity and resolving power. creative-proteomics.com
GC-MS Parameters: The gas chromatograph separates the derivatized amino acids, which are then ionized and analyzed by the mass spectrometer. Key acquisition parameters include the temperature gradient of the GC oven, the type of ionization (commonly electron impact, EI), and the mass scanning mode. nih.govsepscience.com For targeted analysis, selected ion monitoring (SIM) can be used to increase sensitivity by monitoring only specific mass-to-charge (m/z) fragments. acs.org
Tandem Mass Spectrometry (MS/MS): Tandem MS provides more detailed positional information about the ¹³C label within a molecule. frontiersin.orgnih.gov In an MS/MS experiment, a specific parent ion (e.g., a fragment of derivatized aspartate) is selected and further fragmented to produce daughter ions. frontiersin.org Analyzing the masses of these daughter ions can help distinguish between different isotopomers (molecules with the same number of ¹³C atoms but at different positions). frontiersin.orgbiorxiv.org This technique has been shown to significantly improve the precision of metabolic flux analysis. frontiersin.org For example, specific parent-daughter fragmentation pairs for TBDMS-derivatized aspartate have been validated for this purpose. frontiersin.org
The table below outlines typical parameters for GC-MS data acquisition.
| Parameter | Typical Setting / Method | Purpose |
|---|---|---|
| Separation Column | HP-5MS or DB-5 capillary column. acs.orgnih.gov | Separates different derivatized amino acids based on their physicochemical properties. |
| Carrier Gas | Helium or Hydrogen. acs.orgsepscience.com | Transports the sample through the GC column. |
| Ionization Method | Electron Impact (EI). nih.gov | Fragments the analyte molecules into a predictable pattern of ions. |
| MS Analysis Mode | Full Scan, Selected Ion Monitoring (SIM), or Tandem MS (MS/MS). acs.orgfrontiersin.org | Detects the mass-to-charge ratio of the fragment ions. |
Data Processing:
The raw data from the mass spectrometer consists of mass spectra, which show the relative abundance of ions at different m/z values. This data must be processed to extract the desired labeling information.
Correction for Natural Isotope Abundance: A critical step is to correct the measured mass isotopomer distributions (MIDs) for the natural abundance of ¹³C (~1.1%) and other heavy isotopes (e.g., ²H, ¹⁵N, ¹⁸O). nih.govnih.gov This correction is essential to accurately determine the enrichment that is due to the introduced ¹³C tracer. frontiersin.org Several software tools and algorithms are available for this purpose. nih.govresearchgate.net
Isotopomer Distribution Analysis: The corrected data provides the mass isotopomer distribution (MID), which is the fractional abundance of the metabolite with a mass of M+0, M+1, M+2, etc., where M is the mass of the unlabeled metabolite. nih.gov For example, in a study using DL-ASPARTIC ACID (3-13C), one would analyze the M+1 isotopologue of downstream metabolites to trace the path of the labeled carbon. More advanced analysis, particularly with MS/MS data, can resolve the distribution of different positional isotopomers, providing a much higher resolution view of metabolic fluxes. frontiersin.orgbiorxiv.org
Metabolic Flux Analysis (MFA): The ultimate goal of many ¹³C tracer studies is to quantify the rates (fluxes) of metabolic pathways. sci-hub.se This is achieved by integrating the experimental labeling data into a mathematical model of the metabolic network. nih.gov By comparing the measured isotopomer distributions to those predicted by the model, the intracellular fluxes can be estimated. sci-hub.seresearchgate.net
Metabolic Flux Analysis Mfa and Computational Modeling with Dl Aspartic Acid 3 13c
Principles of 13C-Metabolic Flux Analysis
13C-Metabolic Flux Analysis (13C-MFA) is a widely used technique that utilizes substrates labeled with the stable isotope carbon-13 (13C) to trace the metabolic fate of carbon atoms. d-nb.infosci-hub.se By introducing a 13C-labeled substrate, like DL-ASPARTIC ACID (3-13C), into a biological system, researchers can track the incorporation of the 13C label into various downstream metabolites. The pattern of this label distribution provides crucial information about the activity of different metabolic pathways. sci-hub.se The fundamental assumption is that the isotopic labeling does not significantly alter the biochemical properties of the molecules, allowing them to be processed by enzymes in the same manner as their unlabeled counterparts. sci-hub.se
Isotopic Steady-State Flux Analysis: Theoretical Basis and Practical Implementation
A common approach in 13C-MFA is to assume that the system has reached an isotopic and metabolic steady state. researchgate.netnih.gov Metabolic steady state implies that the concentrations of intracellular metabolites are constant over time, while isotopic steady state means that the isotopic labeling pattern of these metabolites is also stable. d-nb.info This steady-state assumption simplifies the mathematical modeling required to calculate metabolic fluxes from the experimental data. nih.gov
In a typical isotopic steady-state experiment, cells are cultured in a medium containing a 13C-labeled substrate until the labeling of intracellular metabolites reaches a plateau. d-nb.info Samples are then collected, and the isotopic composition of key metabolites, often proteinogenic amino acids, is determined using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comresearchgate.net The resulting data on the distribution of 13C isotopes within these molecules are then used to constrain a mathematical model of the metabolic network, allowing for the estimation of intracellular fluxes. oup.com
Dynamic Metabolic Flux Analysis: Non-Stationary Approaches
While steady-state MFA is a powerful tool, many biological processes are inherently dynamic, with metabolic fluxes changing over time in response to various stimuli. cam.ac.uknih.gov To capture these temporal changes, dynamic metabolic flux analysis (DMFA) or isotopically non-stationary 13C-MFA (INST-MFA) has been developed. cam.ac.uknih.govfrontiersin.org These non-stationary approaches involve measuring the time-dependent changes in isotopic labeling of metabolites. frontiersin.org
By collecting samples at multiple time points during the labeling experiment, researchers can obtain a richer dataset that provides more information about the dynamics of the metabolic network. cam.ac.uknih.gov This is particularly useful for studying transient metabolic responses, such as the adaptation of cells to a new environment or the effects of a drug. cam.ac.uknih.gov However, the computational complexity of analyzing non-stationary data is significantly higher than for steady-state analysis, requiring more sophisticated mathematical models and algorithms. cam.ac.uknih.govacs.org
Mass Isotopomer Distribution Vectors (MDVs) and Bonded Cumomers as Input Data
The raw data from 13C-labeling experiments are typically in the form of mass isotopomer distribution vectors (MDVs). nih.gov An MDV represents the fractional abundance of each mass isotopomer of a given metabolite, which are molecules that differ only in their isotopic composition. nih.gov For example, a metabolite with two carbon atoms can exist as an M+0 isotopomer (both carbons are 12C), an M+1 isotopomer (one 12C and one 13C), or an M+2 isotopomer (both carbons are 13C). The MDV provides the relative amounts of each of these forms. nih.gov This information is crucial for MFA as it reflects the pathways through which the carbon backbone of the metabolite was synthesized. mdpi.com
For more detailed analysis, particularly with NMR data, the concept of "bonded cumomers" is employed. nih.govresearchgate.net Bonded cumomers are sets of isotopomers that contain a specific arrangement of contiguously labeled carbon atoms. nih.gov Analyzing the fine structure of NMR spectra, which arises from spin-spin coupling between adjacent 13C nuclei, allows for the quantification of these bonded cumomers. nih.govepfl.ch This provides more detailed information about the connectivity of carbon atoms during metabolic transformations and can lead to more precise flux estimations. nih.govresearchgate.net
Computational Modeling and Algorithms for Flux Estimation
The interpretation of 13C-labeling data to quantify metabolic fluxes relies heavily on computational modeling and sophisticated algorithms. nih.govnih.gov This process involves creating a mathematical representation of the cell's metabolic network and then using optimization techniques to find the set of fluxes that best explains the experimental data. nih.gov
Reconstruction and Refinement of Metabolic Networks
The first step in computational modeling for MFA is the reconstruction of a metabolic network model. nih.govnih.gov This model is a comprehensive representation of the biochemical reactions occurring within the cell, including information about the stoichiometry of each reaction and the atom transitions that occur. creative-proteomics.comnih.gov The network model must be carefully curated to include all relevant pathways for the biological system and experimental conditions being studied. nih.gov
For mammalian cells, these models often need to account for compartmentalization, where different metabolic reactions occur in specific cellular locations such as the cytosol or mitochondria. nih.gov The complexity of the model that can be used is often dependent on the richness of the experimental data; more comprehensive datasets from multiple labeling experiments can support more detailed and accurate network models. nih.gov The process of model selection, or choosing the most appropriate network structure, is a critical aspect of MFA. researchgate.netplos.org
Mathematical Optimization Algorithms for Intracellular Flux Determination
Once a metabolic network model is established, the next step is to estimate the unknown intracellular fluxes. This is typically formulated as a least-squares optimization problem. nih.gov The goal is to find the set of flux values that minimizes the difference between the experimentally measured isotopic labeling patterns (e.g., MDVs) and the labeling patterns predicted by the model for a given set of fluxes. nih.govresearchgate.net
This optimization is subject to stoichiometric constraints, which ensure that the production and consumption of each metabolite are balanced at steady state. nih.gov Because the relationship between metabolic fluxes and the resulting isotopic labeling patterns is often nonlinear, this optimization problem can be complex and may have multiple local minima. ntnu.no Therefore, various optimization algorithms, such as gradient descent and evolutionary strategies, are employed to find the globally optimal solution that best represents the true metabolic state of the cell. researchgate.netntnu.no The robustness of the estimated fluxes is often assessed using statistical methods to calculate confidence intervals. nih.gov
Integration with Constraint-Based Modeling Approaches (e.g., Flux Balance Analysis)
The integration of experimental data from isotopic tracers like DL-ASPARTIC ACID (3-13C) is a critical advancement for enhancing the predictive power of computational metabolic models. Constraint-based modeling, particularly Flux Balance Analysis (FBA), traditionally relies on stoichiometric constraints, and often an assumed biological objective function, such as the maximization of biomass production, to estimate metabolic flux distributions. plos.orgnih.gov While powerful, this approach can result in a wide range of possible flux solutions.
The incorporation of 13C labeling data provides strong, empirically derived constraints that significantly reduce the solution space of possible flux distributions. plos.orgnih.gov By measuring the mass isotopomer distribution (MID) of metabolites like aspartate and its downstream products after administration of DL-ASPARTIC ACID (3-13C), researchers can add a layer of validation that forces the model's predictions to align with observed intracellular pathway activities. This eliminates the sole reliance on assumptions about evolutionary optimization. plos.org
The process involves using the measured MIDs as additional constraints within the modeling framework. Advanced methods, such as 2S-13C MFA, have been specifically developed to integrate these data with genome-scale models. plos.orgresearchgate.net This allows the model to calculate a much narrower and more physiologically accurate range of potential flux values for each reaction. nih.gov The capability of 13C labeling data to constrain fluxes is very significant; the range of fluxes compatible with both 13C data and extracellular flux measurements is substantially smaller than those compatible with only extracellular measurements. nih.gov This integration not only refines the flux predictions for central carbon metabolism but also extends the analytical reach to peripheral metabolic pathways, providing a more comprehensive view of cellular metabolism. plos.orgresearchgate.net
Interpretation of 13C Labeling Patterns and Metabolic Flux Ratios
The interpretation of labeling patterns derived from DL-ASPARTIC ACID (3-13C) is fundamental to its utility in Metabolic Flux Analysis (MFA). Since aspartate is directly synthesized from oxaloacetate via transamination, its labeling pattern serves as a direct proxy for the labeling of the oxaloacetate pool, a crucial but often unstable intermediate that is difficult to measure directly. researchgate.netnih.govresearchgate.net The specificity of the label at the C-3 position allows for precise tracking of carbon transitions through the central metabolic network.
When DL-ASPARTIC ACID (3-13C) is introduced into a biological system, it is converted to [3-13C]oxaloacetate. The fate of this labeled carbon atom is then followed as it moves through various interconnected metabolic pathways. The distribution of this single 13C atom among downstream metabolites, measured by techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy, provides quantitative insights into the activity of these pathways. nih.govshimadzu.com The choice of a positionally labeled tracer like 3-13C aspartate is critical, as it provides more specific information for probing particular reactions compared to uniformly labeled tracers. nih.gov
Tracing Carbon Flow and Pathway Contributions within Central Metabolism
The journey of the labeled carbon from [3-13C]aspartate provides a clear map of carbon flow through the tricarboxylic acid (TCA) cycle and connected anabolic and catabolic pathways. Once converted to [3-13C]oxaloacetate, the label's primary fate is determined by the flux through citrate (B86180) synthase, which catalyzes the condensation of oxaloacetate with acetyl-CoA to form citrate. nih.gov
In this reaction, the C-3 of oxaloacetate becomes the C-3 of the six-carbon citrate molecule. As citrate is isomerized to isocitrate and then decarboxylated to the five-carbon α-ketoglutarate, the label is retained, resulting in [3-13C]α-ketoglutarate. This labeled intermediate can then be traced further:
Within the TCA Cycle: Further metabolism of [3-13C]α-ketoglutarate to succinyl-CoA involves another decarboxylation, but the label at the C-3 position is preserved. The resulting succinate (B1194679) is a symmetric molecule, which means that upon its conversion to fumarate (B1241708) and then malate (B86768), the label becomes scrambled between the C-2 and C-3 positions. pnas.org Subsequent conversion of the labeled malate back to oxaloacetate results in a pool of oxaloacetate (and thus aspartate) that is labeled at either the C-2 or C-3 position. The ratio of these isotopomers reveals the extent of TCA cycle turnover. frontiersin.org
To Amino Acid Synthesis: The labeled pool of α-ketoglutarate can be converted to glutamate (B1630785), leading to the formation of [3-13C]glutamate. researchgate.net This provides a direct measure of the flux from the TCA cycle towards amino acid biosynthesis.
To Gluconeogenesis: [3-13C]oxaloacetate can be decarboxylated by phosphoenolpyruvate (B93156) carboxykinase (PEPCK) to form [3-13C]phosphoenolpyruvate (PEP). oup.com This labeled PEP can then be traced through the gluconeogenic pathway to assess the rate of glucose synthesis from TCA cycle intermediates.
The following table illustrates the primary labeled metabolites derived from DL-ASPARTIC ACID (3-13C) and the key pathways they represent.
| Initial Tracer | Primary Labeled Metabolite | Pathway Indicated |
| DL-ASPARTIC ACID (3-13C) | [3-13C]Oxaloacetate | Aspartate Aminotransferase |
| [3-13C]Citrate | TCA Cycle (Entry) | |
| [3-13C]α-Ketoglutarate | TCA Cycle (Forward Flux) | |
| [3-13C]Glutamate | Glutamate Synthesis | |
| [2-13C]/[3-13C]Malate | TCA Cycle (Turnover) | |
| [3-13C]Phosphoenolpyruvate | Gluconeogenesis (Cataplerosis) |
Quantification of Anaplerotic and Cataplerotic Fluxes
Anaplerosis (reactions that replenish TCA cycle intermediates) and cataplerosis (reactions that drain them for biosynthesis) must be balanced to maintain metabolic homeostasis. nih.govoncotarget.com DL-ASPARTIC ACID (3-13C) is an excellent tool for quantifying cataplerotic fluxes, which are pathways that utilize oxaloacetate.
When [3-13C]oxaloacetate is formed, its removal from the TCA cycle for biosynthetic purposes can be directly quantified by measuring the 13C enrichment in the resulting products. Key cataplerotic fluxes that can be measured include:
Flux to Gluconeogenesis: The appearance of 13C in glucose after administering the tracer is a direct result of the cataplerotic conversion of oxaloacetate to PEP. oup.compnas.org The rate of label incorporation into the glucose pool reflects the gluconeogenic flux.
Flux to Amino Acid Synthesis: The formation of labeled glutamate from labeled α-ketoglutarate is another quantifiable cataplerotic pathway. nih.gov Similarly, the export of labeled aspartate itself from the mitochondria into the cytosol represents a critical cataplerotic flux, particularly for nitrogen metabolism and the malate-aspartate shuttle. oncotarget.com
While DL-ASPARTIC ACID (3-13C) directly measures cataplerosis, it can also be used to infer anaplerotic fluxes. The isotopic enrichment of the aspartate/oxaloacetate pool will be diluted by any unlabeled anaplerotic inputs, such as the carboxylation of unlabeled pyruvate (B1213749) to form unlabeled oxaloacetate. By measuring the degree of this isotopic dilution against the known input of the 3-13C tracer, the rate of total anaplerotic flux can be calculated.
Assessment of Metabolic Pathway Branching and Connectivity
Metabolic branch points, or nodes, are critical for distributing carbon flux between competing pathways. Oxaloacetate is a major metabolic node, directing carbon towards either continued oxidation in the TCA cycle or anabolic pathways like gluconeogenesis and amino acid synthesis. oup.com
By tracing the label from DL-ASPARTIC ACID (3-13C), the relative activity of fluxes diverging from the oxaloacetate node can be determined. For instance, the ratio of 13C found in citrate versus 13C found in PEP provides a direct comparison of the flux partitioning between the TCA cycle and gluconeogenesis.
The table below presents a hypothetical scenario showing how different flux ratios at the oxaloacetate branch point would alter the labeling patterns of downstream metabolites.
| Metabolic State | Flux Ratio (TCA Cycle : Gluconeogenesis) | Predicted Labeling Pattern |
| High Energy, Biosynthesis Demand | Low (e.g., 1:2) | High 13C enrichment in Phosphoenolpyruvate and Glucose; Lower 13C enrichment in Citrate and subsequent TCA intermediates. |
| Low Energy, High Oxidative Demand | High (e.g., 5:1) | High 13C enrichment in Citrate, α-Ketoglutarate, and Glutamate; Low 13C enrichment in Phosphoenolpyruvate. |
| Balanced State | Moderate (e.g., 1:1) | Significant 13C enrichment in both citrate/glutamate and phosphoenolpyruvate pathways. |
Furthermore, the connectivity within the TCA cycle itself can be assessed. As mentioned, the passage of the 13C label through the symmetric succinate and fumarate molecules leads to scrambling of the label from the C-3 position to the C-2 position. pnas.orgfrontiersin.org The ratio of [2-13C]aspartate to [3-13C]aspartate at isotopic steady state can be used to calculate the number of turns the average carbon atom has completed within the cycle, providing a deep understanding of the cycle's dynamics and connectivity.
Research Applications of Dl Aspartic Acid 3 13c in Diverse Biological Systems
Neurobiochemistry and Brain Metabolism Research
The intricate metabolic interplay within the brain is crucial for its proper function. Isotope tracers like 13C-labeled aspartate are instrumental in dissecting these complex processes.
Elucidation of the Glutamate-Glutamine Cycle and Neurotransmitter Precursor Synthesis
Aspartate is a key player in central nervous system metabolism, being closely linked to the major excitatory neurotransmitter, glutamate (B1630785). The glutamate-glutamine cycle is a fundamental process for maintaining the neurotransmitter pool of glutamate. In this cycle, glutamate released into the synaptic cleft is taken up by astrocytes and converted to glutamine, which is then transported back to neurons to be reconverted to glutamate.
While direct studies utilizing DL-ASPARTIC ACID (3-13C) to specifically quantify this cycle are not extensively documented, research using uniformly labeled aspartate ([U-13C]aspartate) has provided significant insights. When cultured neurons and astrocytes are incubated with [U-13C]aspartate, the 13C label is incorporated into glutamate and glutamine, demonstrating the metabolic connections between these amino acids. nih.gov This labeling pattern helps to elucidate the pathways of neurotransmitter synthesis and recycling. The metabolism of aspartate is intertwined with the glutamate-glutamine cycle as it can be converted to oxaloacetate, a TCA cycle intermediate, which in turn can be used to synthesize glutamate.
Investigations into Neuronal-Glial Metabolic Interactions and Compartmentation
The brain exhibits a high degree of metabolic compartmentation, with distinct metabolic roles for neurons and glial cells, particularly astrocytes. Labeled substrates are essential for studying the metabolic coupling between these cell types.
A study utilizing [U-13C]aspartate in cultured cortical astrocytes and cerebellar granule neurons revealed significant differences in their metabolism. nih.gov In both cell types, aspartate entered the tricarboxylic acid (TCA) cycle, leading to the labeling of glutamate and, in astrocytes, glutamine. nih.gov Notably, astrocytes were capable of converting acetyl-CoA derived from aspartate back into the TCA cycle, a process referred to as "recycling," which was not observed in neurons. nih.gov This highlights a key difference in the metabolic handling of aspartate between these two cell types and underscores the importance of astrocytes in processing this amino acid.
These findings demonstrate the metabolic partnership between neurons and glia, where astrocytes process substrates like aspartate and provide precursors for neuronal functions. The distinct labeling patterns observed in each cell type after incubation with 13C-labeled aspartate provide a window into this complex metabolic dialogue.
Assessment of Brain Energy Metabolism and Substrate Utilization Pathways
Aspartate plays a central role in brain energy metabolism through its connection to the TCA cycle. The carbon skeleton of aspartate can enter the TCA cycle as oxaloacetate, contributing to the pool of intermediates and influencing energy production.
Studies using 13C-labeled substrates have been pivotal in quantifying cerebral metabolic fluxes. While glucose is the primary energy substrate for the brain, other molecules, including amino acids like aspartate, can also fuel neuronal and glial activity. The entry of the 13C label from aspartate into TCA cycle intermediates and subsequently into other amino acids like glutamate and glutamine allows researchers to trace its contribution to oxidative metabolism. nih.gov The rate of appearance of the 13C label in these downstream metabolites provides a measure of the metabolic flux through these pathways.
Studies in Advanced In Vitro and Ex Vivo Brain Tissue Models
To study brain metabolism in a more physiologically relevant context than isolated cell cultures, researchers utilize advanced models such as organotypic brain slices and cerebral organoids. These models preserve some of the cellular architecture and connectivity of the intact brain.
Cerebral organoids, which are three-dimensional cultures derived from stem cells that self-organize into brain-like structures, offer an even more complex model. The application of DL-ASPARTIC ACID (3-13C) in cerebral organoids would enable the study of metabolic processes during neurodevelopment and in disease models in a human-derived system.
Cellular and Tissue Metabolism Investigations
Beyond the brain, understanding the fundamental processes of cellular metabolism is crucial in various biological contexts.
Analysis of Tricarboxylic Acid (TCA) Cycle Activity and Intermediate Dynamics
The TCA cycle is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA to produce energy and providing precursors for biosynthesis. DL-ASPARTIC ACID (3-13C) is a powerful tool for probing the dynamics of the TCA cycle.
Upon entering the cell, DL-ASPARTIC ACID (3-13C) can be deaminated to form oxaloacetate labeled at the C3 position. This labeled oxaloacetate then enters the TCA cycle. By tracking the distribution of the 13C label among the various TCA cycle intermediates and related amino acids, researchers can determine the rate of cycle activity and the relative fluxes through different pathways.
For example, a study using [U-13C]aspartate in cultured astrocytes and neurons demonstrated that the label from aspartate was incorporated into TCA cycle intermediates, as evidenced by the labeling of glutamate. nih.gov The specific pattern of 13C enrichment in the different carbon atoms of glutamate and other metabolites can be analyzed using techniques like 13C Nuclear Magnetic Resonance (NMR) spectroscopy to construct detailed metabolic flux maps.
Table 1: Metabolic Fate of [U-13C]Aspartate in Cultured Brain Cells
| Cell Type | Key Labeled Metabolites Observed | Metabolic Pathway Implication | Reference |
|---|---|---|---|
| Cortical Astrocytes | Glutamate, Glutamine, Lactate | Entry into TCA cycle, Glutamate-Glutamine cycling, Conversion to pyruvate (B1213749) and lactate | nih.gov |
| Cerebellar Granule Neurons | Glutamate, Lactate | Entry into TCA cycle, Conversion to pyruvate and lactate | nih.gov |
Dissection of Amino Acid Biosynthesis and Interconversion Pathways
The stable isotope-labeled compound DL-ASPARTIC ACID (3-13C) serves as a critical tracer for elucidating the complex pathways of amino acid biosynthesis and interconversion. By introducing this labeled aspartic acid into biological systems, researchers can track the metabolic fate of the 13C-labeled carbon atom as it is incorporated into various other amino acids and metabolic intermediates.
In microorganisms and plants, aspartate is a precursor to several essential amino acids for humans, including methionine, threonine, isoleucine, and lysine. wikipedia.org The initial step in these pathways is the phosphorylation of aspartate, a reaction catalyzed by aspartokinase. wikipedia.org Subsequent enzymatic reactions lead to the formation of these essential amino acids. By using DL-ASPARTIC ACID (3-13C), scientists can quantify the flux through these biosynthetic routes and identify potential regulatory checkpoints.
Furthermore, aspartate is readily interconverted with other amino acids and intermediates of central metabolism. Through transamination reactions, typically involving glutamate, the amino group of aspartate can be transferred to α-ketoacids, forming new amino acids while aspartate itself is converted to oxaloacetate, an intermediate of the citric acid cycle. wikipedia.orgwikipedia.org DL-ASPARTIC ACID (3-13C) allows for the precise tracking of these interconversions, providing insights into the dynamic nature of amino acid metabolism and its integration with other central metabolic pathways.
Role in Purine-Nucleotide Cycle and De Novo Nucleotide Synthesis
DL-ASPARTIC ACID (3-13C) is an invaluable tool for studying the purine-nucleotide cycle and de novo nucleotide synthesis, processes fundamental to cell growth, proliferation, and energy metabolism. Aspartate provides one of the nitrogen atoms for the purine (B94841) ring and a significant portion of the pyrimidine (B1678525) ring structure. nih.govnbinno.com
In the synthesis of purines, aspartate condenses with inosine (B1671953) monophosphate (IMP) in a GTP-dependent reaction to form adenylosuccinate. columbia.edu This is a key step in the conversion of IMP to adenosine (B11128) monophosphate (AMP). columbia.edu The subsequent removal of fumarate (B1241708) from adenylosuccinate leaves the amino group from aspartate in the final AMP molecule. columbia.edu The purine-nucleotide cycle involves the deamination of AMP to IMP, followed by the resynthesis of AMP from IMP, with the net effect of converting aspartate to fumarate and ammonia (B1221849). columbia.eduwikipedia.org This cycle is particularly important in muscle tissue for energy metabolism and ammonia production. nih.gov
By tracing the incorporation of the 13C label from DL-ASPARTIC ACID (3-13C) into the nucleotide pool, researchers can measure the rates of both de novo synthesis and purine-nucleotide cycling. This provides critical information on how cells regulate their nucleotide levels in response to different physiological and pathological conditions.
Characterization of Malate-Aspartate Shuttle Function and Redox Balance
The malate-aspartate shuttle is a crucial biochemical system for transporting reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for oxidative phosphorylation. wikipedia.orgoup.com This process is essential for maintaining the cellular redox balance and for maximizing ATP production from glycolysis. wikipedia.org DL-ASPARTIC ACID (3-13C) is instrumental in characterizing the function of this shuttle.
The shuttle involves the interconversion of malate (B86768), oxaloacetate, aspartate, and α-ketoglutarate across the inner mitochondrial membrane. wikipedia.org In the cytosol, NADH reduces oxaloacetate to malate, which is then transported into the mitochondrial matrix. wikipedia.org Inside the mitochondria, malate is re-oxidized to oxaloacetate, reducing mitochondrial NAD+ to NADH. wikipedia.org To complete the cycle, oxaloacetate is transaminated with glutamate to form aspartate, which is then transported back to the cytosol. wikipedia.org
By using DL-ASPARTIC ACID (3-13C), researchers can follow the movement of the carbon skeleton of aspartate through the shuttle. The labeling patterns in metabolites such as malate and glutamate can be analyzed to determine the flux through the malate-aspartate shuttle. nih.gov This allows for an assessment of the shuttle's capacity and its response to various metabolic demands, thereby providing insights into the regulation of cellular redox homeostasis. nih.govresearchgate.net
Applications in Specific Cell Lines and Primary Cell Cultures (e.g., Renal Epithelial Cells, Astrocytes)
DL-ASPARTIC ACID (3-13C) has been utilized in studies of specific cell types to probe their unique metabolic characteristics.
Renal Epithelial Cells: In a study using the renal epithelial cell line LLC-PK1/Cl4, DL-[3-13C]aspartic acid was used to investigate the influxes into the tricarboxylic acid (TCA) cycle. nih.gov The study found that a significant portion of the labeled aspartate was utilized by the cells, entering the TCA cycle after deamination to oxaloacetate. nih.gov Interestingly, it was observed that about 40% of the C-3-enriched oxaloacetate was converted to pyruvate, indicating a substantial connection between amino acid metabolism and glycolysis in these cells. nih.gov The uptake of aspartic acid was also shown to be a sodium-dependent process. nih.gov
Astrocytes: Astrocytes play a critical role in brain metabolism and neurotransmitter recycling. Studies using [U-13C]aspartate in cultured cortical astrocytes have shown that aspartate enters the TCA cycle, leading to the labeling of glutamate and glutamine. nih.gov A key finding was that acetyl-CoA derived from aspartate could re-enter the TCA cycle in astrocytes, a process referred to as "recycling." nih.gov This metabolic flexibility was not observed in cerebellar granule neurons, highlighting cell-type-specific differences in aspartate metabolism. nih.gov Furthermore, astrocytes possess a rapid transport system for L-aspartate, and the metabolism of this amino acid is crucial for maintaining its intracellular concentration. nih.gov
Ex Vivo Organ and Tissue Perfusion Studies (e.g., Liver, Heart)
Ex vivo organ perfusion systems provide a powerful platform to study organ-specific metabolism in a controlled environment, and DL-ASPARTIC ACID (3-13C) can be a valuable tool in these investigations.
Liver: The liver is a central hub for amino acid metabolism. Ex vivo liver perfusion allows for the detailed study of processes such as gluconeogenesis, urea (B33335) synthesis, and nucleotide metabolism, all of which involve aspartate. nih.govnih.gov By perfusing a liver with a medium containing DL-ASPARTIC ACID (3-13C), researchers can trace the fate of the labeled carbon through these various pathways. This can provide quantitative data on metabolic fluxes and how they are altered in different physiological or pathological states, such as liver disease or during organ preservation for transplantation. nih.gov
Heart: The heart relies on the malate-aspartate shuttle for the efficient oxidation of cytosolic NADH and to support high rates of ATP production. oup.com Ex vivo heart perfusion studies using 13C-labeled substrates are well-established for assessing cardiac metabolism. researchgate.netnih.gov Introducing DL-ASPARTIC ACID (3-13C) into the perfusate can directly probe the activity of the malate-aspartate shuttle and its contribution to cardiac energy metabolism. nih.gov This is particularly relevant in the context of cardiac ischemia and heart failure, where alterations in substrate metabolism are known to occur. frontiersin.org
Microbial Metabolism and Metabolic Engineering
Elucidation of Central Carbon Metabolism and Energy Pathways in Microorganisms
DL-ASPARTIC ACID (3-13C) is a potent tool for dissecting the intricacies of central carbon metabolism and energy pathways in a wide range of microorganisms. By introducing this labeled substrate, researchers can perform 13C-metabolic flux analysis (13C-MFA) to gain a quantitative understanding of the flow of carbon through various metabolic networks. mdpi.com
When microorganisms are cultured with DL-ASPARTIC ACID (3-13C), the labeled carbon atom is incorporated into numerous downstream metabolites. Aspartate can be converted to oxaloacetate, a key intermediate in the TCA cycle, or it can serve as a precursor for the biosynthesis of other amino acids, purines, and pyrimidines. wikipedia.orgnbinno.com The specific labeling patterns in these downstream products, as determined by techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, provide detailed information about the relative activities of different metabolic pathways.
This approach allows for the elucidation of how microorganisms adapt their metabolism to different environmental conditions and genetic modifications. It can reveal the contributions of glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle to biomass and energy production. Furthermore, it can uncover alternative or previously uncharacterized metabolic routes.
Metabolic engineering aims to rationally modify the metabolic pathways of microorganisms to enhance the production of valuable chemicals, such as biofuels, pharmaceuticals, and food additives. mdpi.com 13C-MFA, using tracers like DL-ASPARTIC ACID (3-13C), is an indispensable tool in this field. mdpi.com
By quantifying metabolic fluxes in both wild-type and engineered microbial strains, researchers can identify bottlenecks in production pathways, pinpoint competing reactions that divert carbon away from the desired product, and assess the effectiveness of genetic interventions. mdpi.com For instance, if the goal is to overproduce a compound derived from the aspartate family of amino acids (e.g., L-lysine, L-threonine), DL-ASPARTIC ACID (3-13C) can be used to measure the flux towards these products and identify steps that limit their synthesis. nih.gov This knowledge can then be used to guide further rounds of metabolic engineering, such as overexpressing key enzymes or deleting genes responsible for competing pathways, to create more efficient microbial cell factories. researchgate.net
Data Tables
Table 1: Research Applications of DL-ASPARTIC ACID (3-13C) in Cellular and Organ Systems
| Biological System | Specific Application | Key Findings |
| Renal Epithelial Cells (LLC-PK1/Cl4) | Tracing influx into the TCA cycle | Aspartate is readily utilized and enters the TCA cycle via oxaloacetate. A significant portion of oxaloacetate is converted to pyruvate. nih.gov |
| Astrocytes | Investigating amino acid metabolism | Aspartate enters the TCA cycle, leading to labeled glutamate and glutamine. Acetyl-CoA derived from aspartate can be "recycled" back into the TCA cycle. nih.gov |
| Ex Vivo Liver Perfusion | Studying hepatic metabolism | Allows for tracing of labeled carbon through gluconeogenesis, the urea cycle, and nucleotide synthesis. nih.govnih.gov |
| Ex Vivo Heart Perfusion | Assessing cardiac energy metabolism | Can be used to directly probe the activity of the malate-aspartate shuttle and its role in ATP production. oup.comnih.gov |
Table 2: Role of Aspartate in Key Metabolic Pathways
| Metabolic Pathway | Role of Aspartate | Significance of 13C-Labeling |
| Amino Acid Biosynthesis | Precursor for methionine, threonine, isoleucine, and lysine. wikipedia.org | Traces the flux through these essential amino acid synthesis pathways. |
| Purine-Nucleotide Cycle | Donates a nitrogen atom for the purine ring and is involved in the conversion of IMP to AMP. nih.govcolumbia.edu | Quantifies the rates of de novo purine synthesis and nucleotide cycling. |
| Malate-Aspartate Shuttle | Transports reducing equivalents from the cytosol to the mitochondria. wikipedia.org | Characterizes the functional activity of the shuttle and its role in maintaining redox balance. nih.gov |
Identification and Characterization of Novel or Alternative Metabolic Routes
The use of stable isotope tracers like DL-ASPARTIC ACID (3-13C) is a cornerstone of ¹³C-assisted metabolism analysis, a technique pivotal for uncovering previously unknown or alternative metabolic pathways. nih.govnih.gov By introducing this labeled compound into a biological system, researchers can follow the incorporation of the ¹³C isotope into various downstream metabolites. The specific labeling patterns observed in these metabolites, when analyzed by techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide definitive evidence for the metabolic routes through which the labeled aspartate was processed. nih.govnih.gov
This methodology is particularly valuable in the study of microorganisms, which often possess diverse and complex metabolic capabilities. nih.govnih.gov For instance, if DL-ASPARTIC ACID (3-13C) is supplied to a bacterial culture, the detection of the ¹³C label in unexpected metabolites can signify the presence of a novel enzymatic reaction or an entire metabolic pathway that was not previously described. This approach moves beyond genomic predictions, which can only suggest the potential for a pathway, by providing direct functional evidence of its activity. nih.govnih.gov
One of the key strengths of using specifically labeled compounds like DL-ASPARTIC ACID (3-13C) is the ability to distinguish between different metabolic pathways that may lead to the same end product. The position of the ¹³C label in the resulting metabolites can reveal the specific enzymatic reactions that took place, thereby confirming or refuting hypothesized metabolic routes. nih.govnih.gov
Optimization of Biochemical Production and Strain Engineering in Microbial Systems
In the field of industrial biotechnology, there is a significant focus on engineering microorganisms to overproduce valuable chemicals, including amino acids like aspartic acid. vanderbilt.edusemanticscholar.org ¹³C Metabolic Flux Analysis (¹³C-MFA) utilizing tracers such as DL-ASPARTIC ACID (3-13C) is an indispensable tool in these metabolic engineering efforts. vanderbilt.edusemanticscholar.orgnsf.gov By quantifying the rates, or fluxes, of intracellular metabolic reactions, researchers can gain a detailed understanding of how carbon is partitioned within the cell. nsf.gov
This quantitative data allows for the identification of metabolic bottlenecks that may be limiting the production of the desired compound. vanderbilt.edunsf.gov For example, by tracing the flow of carbon from DL-ASPARTIC ACID (3-13C), engineers can determine the efficiency of pathways leading to a target product and identify competing pathways that divert carbon away from it. This knowledge is crucial for making informed decisions about which genes to overexpress or delete to enhance production. vanderbilt.edu
Isotope labeling experiments (ILEs) with compounds like DL-ASPARTIC ACID (3-13C) provide actionable information for a rational, data-driven approach to strain improvement, moving beyond traditional trial-and-error methods. vanderbilt.edusemanticscholar.org The insights gained from these studies can guide the engineering of more efficient microbial cell factories for the sustainable production of a wide range of biochemicals. vanderbilt.edusemanticscholar.org
Analysis of Metabolic Interactions within Complex Microbial Communities
Microbial communities, or microbiomes, are complex ecosystems where different species interact through the exchange of metabolites. Understanding these metabolic cross-feeding relationships is essential for comprehending the functioning of these communities in various environments, from the human gut to soil ecosystems. Stable isotope probing (SIP) with labeled substrates like DL-ASPARTIC ACID (3-13C) is a powerful technique for dissecting these intricate metabolic networks.
By introducing DL-ASPARTIC ACID (3-13C) into a microbial community, researchers can trace the flow of the ¹³C label not only within individual species but also between different species. If one species metabolizes the labeled aspartic acid and excretes a labeled byproduct, which is then taken up and utilized by another species, this metabolic interaction can be identified by analyzing the isotopic enrichment of metabolites in the different organisms.
This approach allows for the mapping of food webs within microbial communities and the identification of key species that play central roles in nutrient cycling. The insights gained from such studies are critical for understanding the stability and resilience of microbial ecosystems and for developing strategies to manipulate these communities for beneficial purposes, such as in agriculture or human health.
Cancer Metabolism Research
The study of cancer metabolism has revealed that tumor cells often exhibit altered metabolic pathways to support their rapid proliferation and survival. d-nb.info DL-ASPARTIC ACID (3-13C) has emerged as a valuable tool for investigating these metabolic alterations, providing crucial insights into the role of aspartate in cancer biology. nih.gov
Research has shown that aspartate can be a limiting metabolite for cancer cell proliferation, particularly under conditions of hypoxia (low oxygen) which are common in solid tumors. nih.govnih.gov When the electron transport chain (ETC) is impaired, as it can be in hypoxic environments, the synthesis of aspartate is limited. nih.govnih.gov By using ¹³C-labeled aspartic acid, researchers have been able to directly trace its contribution to key cellular processes required for proliferation, such as nucleotide and protein synthesis. nih.gov
Studies have demonstrated that cancer cells that are less sensitive to ETC inhibition often have an enhanced ability to import aspartate from their surroundings. researchgate.net The use of DL-ASPARTIC ACID (3-13C) in these studies allows for the direct measurement of aspartate uptake and its subsequent utilization, confirming its critical role in sustaining cancer cell growth under metabolically challenging conditions. nih.gov These findings highlight the potential of targeting aspartate availability as a therapeutic strategy for cancer. mit.edu
Table 1: Research Findings on Aspartate's Role in Cancer Cell Proliferation
| Research Finding | Experimental Approach | Key Observation | Reference |
| Aspartate as a limiting metabolite | Metabolomic analysis of cancer cells under ETC inhibition | Aspartate levels significantly decrease in sensitive cell lines | nih.gov |
| Aspartate import and resistance | ¹⁴C-Aspartate uptake assays | Resistant cell lines show higher aspartate import | nih.gov |
| Tracing aspartate utilization | [U-¹³C]-L-Aspartic acid tracing | Labeled aspartate contributes to TCA cycle intermediates and nucleotides | nih.gov |
| Aspartate levels in tumors | Correlation of metabolite levels with hypoxia markers in glioblastoma tumors | Aspartate levels inversely correlate with markers of tumor hypoxia | nih.gov |
Glutamine is another amino acid that plays a central role in cancer metabolism, serving as a major source of carbon and nitrogen for biosynthesis. nih.govresearchgate.net One important metabolic pathway involving glutamine is reductive carboxylation, where glutamine-derived α-ketoglutarate is converted to citrate (B86180) in the reverse direction of the Krebs cycle. nih.govnih.gov This process is particularly important for the production of acetyl-CoA for fatty acid synthesis, especially in cells with mitochondrial dysfunction or under hypoxic conditions. nih.gov
While many studies utilize ¹³C-labeled glutamine to trace this pathway, DL-ASPARTIC ACID (3-13C) can also provide valuable information. nih.gov Aspartate is closely linked to the Krebs cycle through its conversion to oxaloacetate. By tracing the fate of the ¹³C label from aspartate, researchers can gain insights into the dynamics of the Krebs cycle and its anaplerotic and cataplerotic fluxes, which are interconnected with glutamine metabolism. For example, the labeling pattern in malate and citrate derived from [3-¹³C]-aspartate can help to quantify the relative contributions of different pathways feeding into the Krebs cycle.
The metabolic landscape of cancer is characterized by a widespread dysregulation of metabolic pathways. mdpi.com Stable isotope tracing with compounds like DL-ASPARTIC ACID (3-13C) is a powerful method for mapping these alterations. mdpi.com By comparing the metabolic fate of labeled aspartate in cancer cells versus normal cells, researchers can identify specific enzymatic reactions or entire pathways that are either up- or downregulated during tumorigenesis. mdpi.com
For example, a study on breast cancer cells with a knockout of the N-acetyltransferase 1 (NAT1) gene used [U-¹³C]-glucose tracing to reveal significant alterations in alanine, aspartate, and glutamate metabolism, as well as the Krebs cycle. mdpi.com This demonstrates the principle that by using a ¹³C-labeled substrate, in this case glucose, the dysregulation of pathways involving other metabolites like aspartate can be identified. Similarly, using DL-ASPARTIC ACID (3-13C) as the tracer would provide a direct and detailed view of how aspartate-centric metabolic pathways are rewired in cancer. This information is crucial for identifying novel targets for cancer therapy and for developing biomarkers for cancer diagnosis and prognosis. nih.gov
Advanced Concepts and Future Directions in Dl Aspartic Acid 3 13c Research
Integration with Multi-Omics Data for Systems-Level Metabolic Understanding
To achieve a holistic view of cellular regulation, data from DL-Aspartic Acid (3-13C) tracing are increasingly being integrated with other high-throughput "omics" datasets, including proteomics, metabolomics, and transcriptomics. This multi-omics approach provides a more comprehensive picture of how metabolic fluxes are connected to gene expression, protein abundance, and the broader metabolic state of the cell. nih.govresearchgate.net
By combining 13C-MFA with transcriptomics and proteomics, researchers can correlate changes in metabolic pathway usage with the expression levels of the genes and proteins that constitute those pathways. nih.gov For instance, an observed shift in the labeling pattern of aspartate, indicating altered entry into the TCA cycle, can be linked to the upregulation or downregulation of specific transporter or enzyme-encoding genes and their corresponding protein products. This integrated analysis helps to distinguish between metabolic regulation occurring at the transcriptional, translational, or allosteric level.
Metabolomics, when combined with 13C tracing, provides a snapshot of the entire metabolome, revealing the concentrations of numerous metabolites. Integrating flux data from DL-Aspartic Acid (3-13C) with these concentration profiles allows for a more robust interpretation of metabolic phenotypes. For example, in studies of CD8+ T cells, tracing with 13C-glutamine demonstrated increased de novo synthesis of aspartate upon T cell activation, a finding that highlights aspartate's critical role in supporting proliferation by feeding into protein and nucleotide biosynthesis. researchgate.net Such studies showcase how tracing the flux of a single key metabolite like aspartate can illuminate broader metabolic reprogramming.
The table below illustrates the complementary information provided by each omics layer when integrated with 13C-aspartate tracing data.
| Data Layer | Information Provided | Example Application with 13C-Aspartate Tracing |
| 13C-MFA | Quantitative rates (fluxes) of metabolic pathways connected to aspartate. | Determining the relative activity of pyruvate (B1213749) carboxylase versus pyruvate dehydrogenase pathways feeding the TCA cycle. |
| Transcriptomics | Relative abundance of mRNA transcripts for enzymes and transporters. | Correlating an increase in aspartate synthesis with the upregulation of genes encoding for glutaminase (B10826351) and aspartate aminotransferase. |
| Proteomics | Relative or absolute abundance of proteins (enzymes, transporters). | Confirming that increased gene expression translates to higher levels of the functional enzymes responsible for aspartate metabolism. |
| Metabolomics | Relative or absolute concentrations of a wide range of metabolites. | Linking increased flux through aspartate synthesis pathways to changes in the pool sizes of precursor (glutamine, oxaloacetate) and downstream (nucleotides) metabolites. |
This integrated approach is foundational for building more accurate and predictive systems biology models of cellular metabolism.
Addressing Current Challenges and Limitations in Experimental Design and Data Analysis
While powerful, the application of DL-ASPARTIC ACID (3-13C) and other isotopic tracers is subject to technical challenges that can affect the accuracy and interpretation of results. Ongoing research is focused on overcoming these limitations through improved experimental strategies and analytical techniques.
Strategies for Minimizing Isotopic Scrambling and Enhancing Positional Specificity
Isotopic scrambling, the randomization of isotope labels within a molecule due to reversible enzymatic reactions or symmetrical intermediates (like fumarate (B1241708) and succinate (B1194679) in the TCA cycle), can complicate the interpretation of labeling patterns. Minimizing this effect is crucial for accurately determining fluxes.
One primary strategy is the rational selection of isotopic tracers. nih.gov The specific labeling pattern of the precursor molecule significantly impacts the labeling patterns of downstream metabolites. For example, using specifically labeled glucose or glutamine tracers can help resolve fluxes through different pathways with greater precision. nih.govresearchgate.net Computational tools are often used to perform in silico experiments to determine the optimal tracer or combination of tracers that will provide the most information about the fluxes of interest while minimizing ambiguity from scrambling. nih.govrawdatalibrary.net
Enhancing positional specificity is another key goal. Techniques that can determine the exact location of a 13C atom within a molecule, rather than just the total number of labeled carbons, provide much richer data. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for this purpose. nih.gov Recent studies have demonstrated that positional 13C enrichment analysis of aspartate using GC-MS can differentiate between the activities of key carbon-fixing enzymes like PEPC and RuBisCO, by precisely measuring the 13C enrichment at each of aspartate's four carbon positions. nih.govethz.ch This level of detail allows researchers to disentangle fluxes from convergent pathways. Furthermore, specific chemical derivatization methods or advanced NMR techniques can be employed to isolate and analyze specific functional groups, such as the carboxyl groups of amino acids, to gain position-specific isotopic information. nih.gov
Advancements in Sensitivity and Resolution of Analytical Platforms for Low-Abundance Metabolites
A significant challenge in metabolomics and flux analysis is the detection and accurate quantification of low-abundance metabolites. Many important intermediates in metabolic pathways exist at very low concentrations, making their isotopic analysis difficult. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap and Fourier transform-ion cyclotron resonance (FT-ICR) mass spectrometers, are critical for this challenge. nih.govresearchgate.netrawdatalibrary.net Their ability to measure mass with very high accuracy and resolution allows for the clear separation of 13C-labeled isotopologues from other ions with very similar masses, which is essential for accurate quantification. researchgate.netnih.gov The coupling of liquid chromatography (LC) techniques, like hydrophilic interaction liquid chromatography (HILIC), with HRMS further enhances sensitivity and allows for the simultaneous quantification of multiple low-abundance metabolites and their labeling states. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is inherently less sensitive than MS, which has traditionally limited its application for low-abundance metabolites. researchgate.netunimi.it However, significant technological advancements are addressing this limitation. The development of cryogenically cooled probes (cryoprobes) and probes optimized specifically for 13C detection has substantially increased the signal-to-noise ratio. unimi.itnih.gov More advanced techniques, such as hyperpolarization (e.g., dissolution dynamic nuclear polarization, d-DNP), can increase the NMR signal by several orders of magnitude, enabling the detection of 13C at natural abundance or in low-concentration labeled metabolites. researchgate.net Furthermore, novel pulse sequences, such as isotope-edited total correlation spectroscopy (ITOCSY), have been developed to filter spectra, separating signals from 12C- and 13C-containing molecules, which simplifies analysis and improves the detection of labeled species in complex mixtures. youtube.comnih.gov
The table below summarizes key advancements in these platforms.
| Analytical Platform | Advancement | Benefit for Low-Abundance 13C Metabolites |
| Mass Spectrometry | High-Resolution Analyzers (Orbitrap, FT-ICR) | Increased mass accuracy and resolution, allowing clear separation of isotopologue peaks from background noise and interfering ions. researchgate.net |
| Advanced Chromatography (e.g., HILIC) | Improved separation of polar metabolites, enhancing sensitivity and reducing ion suppression. nih.gov | |
| NMR Spectroscopy | Cryoprobes & 13C-Optimized Probes | Substantial increase in signal-to-noise ratio, lowering the limit of detection. unimi.it |
| Hyperpolarization (d-DNP) | Dramatically enhances signal intensity (by >10,000-fold), enabling detection of very low concentration metabolites. researchgate.net | |
| Novel Pulse Sequences (e.g., ITOCSY) | Simplifies complex spectra by separating signals from labeled and unlabeled molecules, improving quantification. nih.gov |
Development of More Robust and Scalable Computational Frameworks for Large-Scale Metabolic Models
As experimental data becomes richer and metabolic networks under investigation grow in size, there is a pressing need for computational frameworks that are both robust and scalable. Traditional 13C-MFA calculations can be computationally intensive and may yield unstable solutions, particularly for large, complex models. nih.govcreative-proteomics.com
To address this, a variety of specialized software tools have been developed, such as 13CFLUX2 and OpenFLUX, which use efficient algorithms like the Elementary Metabolite Unit (EMU) framework to significantly speed up calculations. nih.govresearchgate.netnih.gov These tools provide comprehensive workflows for model construction, experimental design, flux estimation, and statistical analysis. researchgate.net The development of standardized modeling languages, such as FluxML, is another crucial step, promoting reproducibility and allowing models to be shared and used across different software platforms. researchgate.netglycoexpresstech.com
A major frontier in this area is the integration of machine learning. New computational frameworks are being developed that use machine learning algorithms to predict flux distributions from labeling data. nih.govethz.chcreative-proteomics.com These approaches can overcome the long computation times and potential for unstable solutions associated with traditional optimization methods. By training models on simulated datasets, these frameworks can rapidly estimate fluxes from experimental data, making them suitable for high-throughput metabolic phenotyping. nih.gov
Furthermore, to handle the integration of multi-omics data into large, genome-scale metabolic models (GEMs), dedicated pipelines like COMO and INTEGRATE have been created. rawdatalibrary.netnih.govrsc.org These frameworks provide systematic methods for using transcriptomic and proteomic data to constrain GEMs, refining the solution space and generating more biologically accurate predictions of metabolic behavior on a system-wide scale. researchgate.net
Prospects for the Development of Novel 13C-Labeled Aspartic Acid Derivatives with Tailored Applications
While standard isotopic tracers like uniformly labeled or position-specifically labeled aspartic acid are powerful, there is growing interest in developing novel, functionalized derivatives with tailored properties. These "designer" tracers could be engineered to probe specific biological processes, target particular cellular compartments, or enable new modes of detection.
The synthesis of novel labeled amino acid derivatives is an active area of research. Methodologies such as chemo-enzymatic synthesis offer versatile routes to produce isotopically labeled amino acids with site-specific modifications. nih.govnih.gov These approaches combine the precision of enzymatic reactions with the flexibility of chemical synthesis, allowing for the creation of complex molecules that might be difficult to produce through purely chemical or biological means. rawdatalibrary.netrsc.org For example, techniques developed for producing 13C-methyl-labeled amino acids or labeled dipeptides demonstrate the feasibility of creating custom-designed building blocks for metabolic studies. unimi.itrsc.org
Potential applications for novel DL-Aspartic Acid (3-13C) derivatives include:
Targeted Delivery: A 13C-aspartic acid molecule could be conjugated to a ligand that binds to a specific cell surface receptor. This would allow researchers to trace the metabolic fate of aspartate specifically within a targeted cell population in a mixed culture or in vivo, providing cell-type-specific metabolic information.
Activity-Based Probes: A derivative could be designed to act as a mechanism-based inhibitor for an aspartate-utilizing enzyme. The incorporation of the 13C label would allow for the quantification of enzyme activity by measuring the amount of labeled, trapped intermediate.
Multi-modal Imaging Tracers: The 13C-aspartic acid backbone could be functionalized with a reporter group for another imaging modality, such as a fluorescent tag for microscopy or a radionuclide (e.g., 18F) for Positron Emission Tomography (PET). nih.gov This would enable researchers to simultaneously track the metabolic flux and the spatial localization of the tracer and its downstream products within tissues or whole organisms.
Biosensor Development: A labeled aspartic acid derivative could be incorporated into a biological sensing element, where its metabolic conversion could be linked to a detectable signal (e.g., electrochemical or optical), creating a real-time biosensor for specific metabolic pathways. wikipedia.org
The development of such tailored tracers, while synthetically challenging, holds the promise of moving beyond simply mapping general metabolic flow to asking highly specific questions about the function and regulation of aspartate-related pathways in defined spatial and biological contexts.
Emerging Frontiers in Systems Biology and Biomedical Research Leveraging Advanced 13C Tracing
The application of advanced 13C tracing techniques, including the use of DL-Aspartic Acid (3-13C), is pushing the boundaries of systems biology and biomedical research. By providing a dynamic readout of metabolic function, these methods are offering new insights into complex diseases and fundamental biological processes.
In systems biology, 13C-MFA is no longer just a tool for mapping central carbon metabolism but is becoming essential for validating and refining genome-scale metabolic models. nih.gov By providing quantitative flux data, 13C tracing experiments offer a "gold standard" against which the predictions of large-scale models can be tested, leading to more accurate and predictive models of cellular and organismal metabolism. nih.gov This is particularly important for understanding the metabolic interplay in complex systems, such as the gut microbiome, or for metabolic engineering applications where precise control over metabolic pathways is required.
In biomedical research, 13C tracing is being used to uncover the metabolic reprogramming that underlies diseases like cancer, neurodegenerative disorders, and metabolic syndrome. For example, tracing studies have been instrumental in demonstrating how cancer cells rewire their metabolism, such as their increased reliance on glutamine to fuel the TCA cycle and provide building blocks like aspartate for rapid proliferation. nih.govresearchgate.net These insights are crucial for identifying novel therapeutic targets. By understanding which metabolic pathways are essential for disease progression, researchers can develop strategies to selectively inhibit these pathways.
Emerging frontiers for the application of advanced 13C tracing include:
Personalized Medicine: In the future, it may be possible to use 13C tracers in patients to assess the metabolic state of their tumors or tissues. This could help guide therapeutic decisions, allowing clinicians to choose drugs that target the specific metabolic vulnerabilities of an individual's disease.
In Vivo Flux Analysis: While most 13C tracing studies are performed on cultured cells, there is a growing effort to apply these techniques in whole organisms. This allows researchers to study metabolism in its native context, accounting for intercellular and inter-organ metabolic exchange.
Spatially Resolved Metabolomics: Combining 13C tracing with mass spectrometry imaging allows for the visualization of metabolic activity within a tissue slice. This can reveal metabolic heterogeneity between different cell types in a tissue and provide a spatial map of pathway activity, offering unprecedented insight into the metabolic architecture of complex biological systems.
As analytical technologies and computational tools continue to improve, the use of tracers like DL-Aspartic Acid (3-13C) will provide an increasingly detailed and dynamic understanding of metabolism, driving new discoveries in both basic science and clinical research.
Q & A
Q. How is DL-ASPARTIC ACID (3-13C) structurally characterized, and what methods confirm its isotopic purity?
DL-ASPARTIC ACID (3-13C) has the molecular formula C₄H₇NO₄, with a ¹³C isotope incorporated at the third carbon position. Its molecular weight is 134.095 g/mol (isotope-adjusted) . Isotopic purity (≥99 atom% ¹³C) is typically verified via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Quantitative ¹³C-NMR can specifically identify the labeled carbon position and quantify isotopic enrichment .
Q. What are the critical physical properties of DL-ASPARTIC ACID (3-13C) relevant to experimental handling?
The compound decomposes above 300°C and is sparingly soluble in cold water but more soluble in hot water. It is insoluble in nonpolar solvents like ethanol or ether . Handling requires precautions to avoid dust formation, and storage should be in a dry, ventilated environment away from strong oxidizers .
Q. How does the racemic (DL) form of aspartic acid differ from enantiopure (L/D) forms in research applications?
The DL racemate lacks chiral specificity, making it suitable for studies where stereochemical effects are irrelevant, such as bulk material synthesis (e.g., polymers) or isotopic tracer experiments. Enantiopure forms (L/D) are preferred for biological studies involving enzymes or receptors with chiral specificity .
Q. What safety protocols are essential when handling DL-ASPARTIC ACID (3-13C) in the laboratory?
While not classified as hazardous, avoid inhalation/ingestion and wear NIOSH-approved PPE (gloves, safety goggles). Decomposition at high temperatures may release toxic NOₓ gases; use fume hoods for thermal experiments .
Q. How can researchers verify the chemical stability of DL-ASPARTIC ACID (3-13C) under varying experimental conditions?
Stability tests include thermogravimetric analysis (TGA) for decomposition thresholds (>300°C) and pH-dependent solubility assays. Long-term storage stability should be monitored via periodic HPLC or NMR to detect degradation products like fumaric acid or ammonia derivatives .
Advanced Research Questions
Q. What experimental strategies optimize the use of DL-ASPARTIC ACID (3-13C) in metabolic flux analysis?
Incorporate the compound into cell cultures or in vitro systems to track ¹³C labeling in downstream metabolites via LC-MS or 2D-NMR. Calibration curves using unlabeled standards are critical for quantifying isotopic enrichment .
Q. How can contradictory data on the thermal stability of DL-ASPARTIC ACID (3-13C) be resolved?
Discrepancies in decomposition temperatures (e.g., >300°C vs. lower thresholds) may arise from impurities or heating rates. Replicate experiments using differential scanning calorimetry (DSC) under controlled atmospheres (e.g., N₂ vs. air) to isolate degradation pathways .
Q. What methodologies improve the synthesis of DL-ASPARTIC ACID (3-13C) with high isotopic fidelity?
Optimize labeled precursor incorporation (e.g., ¹³C-malonate or ¹³C-fumarate) using catalytic amination. Reaction pH (8–9) and temperature (60–80°C) must be tightly controlled to minimize racemization and byproduct formation .
Q. How does DL-ASPARTIC ACID (3-13C) function in polymer chemistry, and what analytical techniques characterize its polymeric forms?
The compound serves as a monomer for poly(aspartic acid) synthesis via thermal polycondensation. Gel permeation chromatography (GPC) and FT-IR spectroscopy are used to determine polymer molecular weight and confirm backbone structure .
Q. What are the best practices for designing reproducible experiments using DL-ASPARTIC ACID (3-13C) in tracer studies?
Include negative controls (unlabeled aspartic acid) and internal standards. Validate isotopic incorporation rates using tandem MS/MS and ensure batch-to-batch consistency by sourcing from certified suppliers (e.g., CLM-865 series) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
